Kitamycin B

Antifungal susceptibility Structure-activity relationship Natural product screening

Kitamycin B is a specialized secondary metabolite classified as an antimycin-type antibiotic, characterized by a nine-membered dilactone core linked to a 3-formamidosalicylamide moiety. It is produced by various Streptomyces species, including Streptomyces sp.

Molecular Formula C23H32N2O8
Molecular Weight 464.5 g/mol
Cat. No. B1250942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKitamycin B
Synonymskitamycin B
kitamycin-B
Molecular FormulaC23H32N2O8
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCCC(C)C)O
InChIInChI=1S/C23H32N2O8/c1-12(2)7-5-9-16-19(27)14(4)33-23(31)18(13(3)32-22(16)30)25-21(29)15-8-6-10-17(20(15)28)24-11-26/h6,8,10-14,16,18-19,27-28H,5,7,9H2,1-4H3,(H,24,26)(H,25,29)/t13-,14+,16-,18+,19+/m1/s1
InChIKeyNEORHEBDENAITQ-KZYWPTACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kitamycin B: An Antimycin-Type Antibiotic from Streptomyces for Antifungal Research and Biosynthetic Studies


Kitamycin B is a specialized secondary metabolite classified as an antimycin-type antibiotic, characterized by a nine-membered dilactone core linked to a 3-formamidosalicylamide moiety [1]. It is produced by various Streptomyces species, including Streptomyces sp. K385 and Streptomyces antibioticus strain 200-09, and has been isolated from both terrestrial and marine environments [2][3]. As a member of the antimycin family, it exhibits antifungal activity primarily through inhibition of mitochondrial electron transport, though its potency and structural features distinguish it from more potent analogs such as Antimycin A [4].

Antimycin SAR studies and pharmacophore modeling
Lower-activity antifungal benchmark for comparative screening
Analytical dereplication standard for natural product workflows
Combinatorial biosynthesis chassis for antimycin derivatives

Why Kitamycin B Cannot Be Replaced by Generic Antimycins: Evidence-Based Differentiation in Antifungal Potency and Structural Specificity


Despite belonging to the same antimycin class, Kitamycin B exhibits distinct biological and chemical properties that preclude its substitution with other antimycins such as Antimycin A or deisovalerylblastomycin. The most critical distinction lies in its significantly lower antifungal potency, with an MIC of approximately 25 μg/mL against Candida albicans, compared to the 5–10 μg/mL range observed for Antimycin A and related analogs [1][2]. This differential activity is rooted in structural variations, particularly the acylation pattern at the C-8 position of the dilactone ring, which modulates target binding affinity [3]. For researchers aiming to dissect structure–activity relationships (SAR), develop selective antifungal agents with reduced cytotoxicity, or establish analytical reference standards, Kitamycin B provides a unique, less potent benchmark that cannot be emulated by more active antimycin congeners [4].

Kitamycin B
Reported lower antifungal activity endpoint against Candida albicans
Antimycin A / analogs
Higher activity endpoints may alter SAR interpretation and selectivity window
Kitamycin B
Unique C-8 acylation pattern on dilactone ring
Antimycin A
Simplified acetoxy acyl chain at C-8; target binding profile may differ
Kitamycin B
Co-produced with kitamycin congeners (A, C) sharing similar activity
Other antimycin congeners
Equivalent activity endpoints may not provide differentiation for SAR studies

Kitamycin B Evidence Guide: Quantified Differentiation Against Structural and Functional Analogs


Antifungal Activity Profile: Kitamycin B Exhibits ~5-Fold Lower Potency Against Candida albicans Compared to Antimycin A

In direct cross-study comparisons under standardized broth microdilution assays, Kitamycin B demonstrates an MIC of approximately 25 μg/mL against Candida albicans, whereas Antimycin A and its closely related congeners (e.g., Antimycins A19, A20) consistently display MIC values in the range of 5–10 μg/mL [1][2]. This represents a 2.5- to 5-fold reduction in antifungal potency for Kitamycin B. Notably, other antimycin-type compounds isolated from the same strain, including Kitamycin A, Kitamycin C, urauchmycin B, and deisovaleryblastomycin, all share an identical MIC of 25 μg/mL, confirming that the Kitamycin B scaffold is inherently less active than the canonical antimycin core [1].

Antifungal activity
Reported cross-study
MIC 25 µg/mL vs 5–10 µg/mL
Supports lower-activity benchmark selection for SAR
Broth microdilution; C. albicans
Antifungal susceptibility Structure-activity relationship Natural product screening

Structural Differentiation: Distinct Acylation Pattern at the C-8 Position of the Dilactone Ring Drives Reduced Antifungal Efficacy

The Kitamycin B scaffold features a nine-membered dilactone ring with a unique acylation pattern that distinguishes it from the highly potent Antimycin A family. Specifically, Kitamycin B lacks the acetoxy acyl chain at the C-8 position that is characteristic of antimycins A19 and A20, which are known for their simplified yet potent acyl chain structures [1][2]. This structural divergence is directly correlated with the observed 2.5- to 5-fold reduction in antifungal potency, as the C-8 acylation is critical for optimal binding to the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain [3]. In contrast, Kitamycin A, B, and C all share similar core structures and exhibit comparable MIC values, underscoring the class-level effect of the Kitamycin scaffold modifications [4].

Structural differentiation
Class-level inference
Distinct C-8 acylation (no acetoxy acyl chain)
Reported structural-property context for SAR modeling
Data to verify in target-binding assays
Chemoinformatics Natural product chemistry Pharmacophore modeling

Biosynthetic Origin and Production Strain Specificity: Kitamycin B from Streptomyces sp. K385 vs. Antimycins from S. antibioticus H74-18

Kitamycin B was first isolated from Streptomyces sp. K385, a terrestrial strain collected in Okayama, Japan, as part of a screening program for plant growth inhibitors [1]. In contrast, the highly potent antimycins A19 and A20 were obtained from the marine-derived Streptomyces antibioticus H74-18 [2]. While both strains belong to the genus Streptomyces, the biosynthetic gene clusters and environmental adaptations differ, leading to distinct secondary metabolite profiles. Furthermore, Kitamycin B has been co-isolated with Kitamycin A, Kitamycin C, urauchmycin B, and deisovaleryblastomycin from S. antibioticus strain 200-09, indicating that the Kitamycin scaffold can be produced across multiple Streptomyces species but with consistent antifungal potency [3].

Biosynthetic origin
Supporting evidence
S. sp. K385 (terrestrial) & S. antibioticus 200-09
Supports strain provenance and metabolomic context
Biosynthetic cluster not fully characterized
Microbial natural products Biosynthetic gene clusters Strain engineering

Potential for Combinatorial Biosynthesis and Genetic Manipulation: A Platform for Generating Novel Antimycin Analogs

The Kitamycin B scaffold, with its characteristic nine-membered dilactone core, serves as a foundational template for combinatorial biosynthesis efforts aimed at diversifying the antimycin pharmacophore. While the biosynthetic gene cluster for Kitamycin B has not been fully characterized, the compound's isolation alongside structurally related congeners (Kitamycin A, C, urauchmycin B, deisovaleryblastomycin) from a single strain suggests modular biosynthetic machinery amenable to genetic manipulation [1][2]. This contrasts with the well-studied antimycin A pathway, which has been reconstituted in heterologous hosts for analog production. Kitamycin B's lower intrinsic potency makes it an attractive starting point for engineering derivatives with improved selectivity or novel activities without the risk of excessive cytotoxicity often associated with highly potent antimycins [3].

Combinatorial biosynthesis
Supporting evidence
Kitamycin B core scaffold; co-produced with A/C analogs
Reported biosynthetic platform for analog engineering
Lower basal activity widens assay window
Synthetic biology Combinatorial biosynthesis Genetic engineering

Mechanism of Action: Inhibition of Mitochondrial Complex III with Reduced Potency Relative to Antimycin A

Kitamycin B exerts its antifungal activity by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, a mechanism shared with all antimycin antibiotics [1]. However, the quantitative reduction in antifungal potency (MIC 25 μg/mL for Kitamycin B vs. 5–10 μg/mL for Antimycin A) reflects a weaker interaction with the target site, likely due to the absence of the optimal C-8 acyl chain required for high-affinity binding [2]. This differential binding affinity is supported by structural data showing that Kitamycin B possesses a distinct acylation pattern that modulates its interaction with the ubiquinone-binding pocket of Complex III [3]. Consequently, Kitamycin B serves as a valuable tool compound for dissecting the molecular determinants of antimycin–target interactions and for probing mitochondrial function in fungal cells without inducing the rapid cytotoxicity characteristic of Antimycin A [4].

Mechanism of action
Class-level inference
Complex III inhibition; ~2.5–5× lower potency vs Antimycin A
Supports sub-saturating target-engagement studies
Target affinity context requires validation
Mechanism of action Mitochondrial respiration Antifungal target

Kitamycin B Procurement Scenarios: From Antifungal SAR Studies to Biosynthetic Engineering


Structure-Activity Relationship (SAR) Studies of Antimycin Antibiotics

Kitamycin B's 2.5- to 5-fold lower antifungal potency relative to Antimycin A makes it an essential reference compound for SAR investigations. Researchers can systematically compare the binding affinities and functional inhibition of mitochondrial Complex III by Kitamycin B versus more potent antimycins to identify the minimal structural requirements for high-affinity target engagement [1][2]. This comparative analysis guides the rational design of next-generation antifungal agents with optimized efficacy and reduced host toxicity.

Analytical Reference Standard for Natural Product Dereplication

In natural product discovery workflows, Kitamycin B serves as a critical reference standard for the dereplication of antimycin-type metabolites in crude extracts from Streptomyces spp. Its distinct retention time, mass spectrometric fragmentation pattern, and NMR spectroscopic signature enable confident identification and differentiation from highly active antimycins, preventing redundant isolation efforts and focusing resources on novel chemical entities [3][4].

Combinatorial Biosynthesis and Metabolic Engineering

The Kitamycin B scaffold provides a versatile platform for combinatorial biosynthesis. Its lower intrinsic activity offers a wider therapeutic window for engineered derivatives, making it an ideal starting point for generating libraries of antimycin analogs with tailored antifungal or other biological activities. Heterologous expression of the Kitamycin biosynthetic gene cluster in amenable hosts such as Streptomyces coelicolor or Escherichia coli can facilitate the production of novel compounds for drug discovery [5][6].

Mechanistic Studies of Mitochondrial Complex III Inhibition

Due to its reduced target affinity, Kitamycin B is particularly suited for detailed mechanistic studies of antimycin–Complex III interactions. Researchers can employ Kitamycin B in enzyme kinetics assays, surface plasmon resonance (SPR) binding studies, and molecular dynamics simulations to elucidate the precise molecular contacts that govern inhibition, without the confounding effects of rapid and complete enzyme inactivation seen with Antimycin A [7][8].

Application
Selection Property
Validation Focus
Antimycin SAR studies
Antifungal activity benchmark
SAR-driven Complex III binding affinity profiling
Natural product dereplication
Chromatographic/spectrometric identity
LC-MS/NMR dereplication workflow fit
Combinatorial biosynthesis
Modular biosynthetic scaffold
Engineered analog activity-assessment window
Complex III inhibition studies
Sub-saturating target interaction
Enzyme kinetics and binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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